

# 2,6,8-Trimethyl-4-nonanol physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,6,8-Trimethyl-4-nonanol**

Cat. No.: **B085493**

[Get Quote](#)

An In-depth Technical Guide to **2,6,8-Trimethyl-4-nonanol**

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of **2,6,8-trimethyl-4-nonanol**. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols, and presents visual diagrams of its core chemical transformations and analytical workflows.

## Chemical and Physical Properties

**2,6,8-Trimethyl-4-nonanol** is a branched-chain aliphatic alcohol. It exists as a water-white, combustible liquid with a pleasant odor and is insoluble in water.<sup>[1][2]</sup> This compound has a high solvent power for various resins and cellulose esters and ethers.<sup>[2]</sup> Due to the presence of multiple chiral centers, it exists as a mixture of threo- and erythro-diastereomers.<sup>[3]</sup>

## Identifiers and General Properties

| Property          | Value                                | Reference                                                                                                                                                                                                                                                                  |
|-------------------|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 123-17-1                             | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a><br><a href="#">[12]</a> <a href="#">[13]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>26</sub> O    | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a><br><a href="#">[14]</a> <a href="#">[15]</a>                    |
| Molecular Weight  | 186.33 g/mol                         | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a>                                                                                                                                                                                            |
| Appearance        | Clear, colorless, water-white liquid | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[14]</a>                                                                                                                                                                                           |
| Odor              | Pleasant                             | <a href="#">[2]</a>                                                                                                                                                                                                                                                        |
| EINECS Number     | 204-606-8                            | <a href="#">[1]</a> <a href="#">[2]</a>                                                                                                                                                                                                                                    |
| InChIKey          | LFEHSRSSAGQWNI-UHFFFAOYSA-N          | <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>                                                                                                         |
| Canonical SMILES  | CC(C)CC(C)CC(CC(C)C)O                | <a href="#">[2]</a> <a href="#">[7]</a>                                                                                                                                                                                                                                    |

## Physical Properties

| Property         | Value                                                          | Reference                                                    |
|------------------|----------------------------------------------------------------|--------------------------------------------------------------|
| Melting Point    | -46 °C                                                         | <a href="#">[1]</a>                                          |
| Boiling Point    | 225 °C (at 760 mmHg); 113 °C (at 20 mmHg); 123 °C (at 20 mmHg) | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[14]</a> |
| Density          | 0.817 g/cm <sup>3</sup>                                        | <a href="#">[5]</a>                                          |
| Vapor Pressure   | 0.0158 mmHg at 25 °C                                           | <a href="#">[5]</a>                                          |
| Flash Point      | 200 °C                                                         | <a href="#">[5]</a>                                          |
| Refractive Index | 1.4350 (at 20 °C); 1.3950-1.4750 (at 20 °C)                    | <a href="#">[5]</a> <a href="#">[7]</a>                      |
| Solubility       | Insoluble in water                                             | <a href="#">[2]</a>                                          |

# Experimental Protocols

## Synthesis via Catalytic Hydrogenation

A primary method for synthesizing **2,6,8-trimethyl-4-nonanol** is through the catalytic hydrogenation of its ketone precursor, 2,6,8-trimethyl-4-nonanone.<sup>[3]</sup> This process involves the reduction of the carbonyl group to a hydroxyl group.

Objective: To synthesize **2,6,8-trimethyl-4-nonanol** by reducing 2,6,8-trimethyl-4-nonanone.

Materials:

- 2,6,8-trimethyl-4-nonanone
- Hydrogen gas (H<sub>2</sub>)
- Palladium on carbon (Pd/C) catalyst<sup>[3]</sup>
- Solvent (e.g., ethanol or ethyl acetate)
- Hydrogenation reactor (e.g., Parr shaker)

Procedure:

- The hydrogenation reactor is charged with 2,6,8-trimethyl-4-nonanone and a suitable solvent.
- The Pd/C catalyst is carefully added to the mixture. The amount of catalyst typically ranges from 1-5% by weight of the ketone.
- The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove air.
- The reactor is then pressurized with hydrogen gas to the desired pressure.
- The reaction mixture is agitated (e.g., shaken or stirred) at a set temperature until the theoretical amount of hydrogen has been consumed.
- Upon completion, the reaction is stopped, and the reactor is carefully depressurized.

- The reaction mixture is filtered to remove the catalyst.
- The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude **2,6,8-trimethyl-4-nonanol**.
- Purification can be achieved through distillation under reduced pressure. This reaction yields a mixture of threo and erythro isomers, with a reported ratio of 3:1 when using a palladium on carbon catalyst.[3]

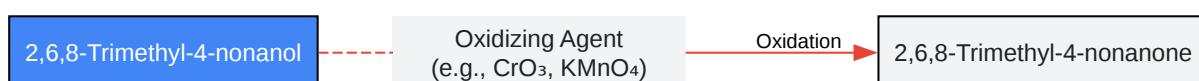
## Analytical Method: Gas Chromatography (GC) with Derivatization

Due to its relatively low volatility, direct analysis of **2,6,8-trimethyl-4-nonanol** by gas chromatography can be challenging.[3] Silylation is a common derivatization technique used to increase its volatility for accurate chromatographic analysis.[3]

Objective: To prepare and analyze **2,6,8-trimethyl-4-nonanol** using GC by converting it to its more volatile trimethylsilyl (TMS) ether derivative.

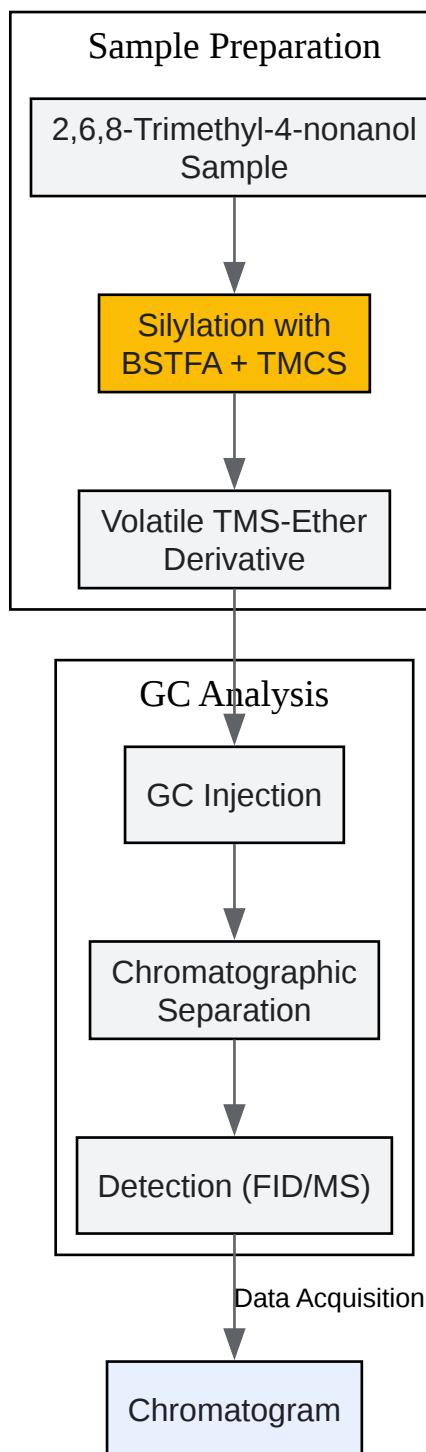
### Materials:

- Sample containing **2,6,8-trimethyl-4-nonanol**
- Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
- Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
- GC vials with caps
- Heating block or oven
- Gas chromatograph with a suitable column (e.g., nonpolar or medium-polarity) and detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS))


### Procedure:

- A known amount of the sample containing **2,6,8-trimethyl-4-nonanol** is accurately weighed into a GC vial.
- The sample is dissolved in a small volume of an anhydrous solvent.
- An excess of the silylating agent (BSTFA + TMCS) is added to the vial.
- The vial is securely capped and heated (e.g., at 60-80 °C) for a specified period (e.g., 30-60 minutes) to ensure complete derivatization.
- After cooling to room temperature, an aliquot of the derivatized sample is injected into the GC.
- The separation is performed on the GC column with a programmed temperature ramp.
- The resulting TMS-ether of **2,6,8-trimethyl-4-nonanol** is detected and quantified.

## Chemical Pathways and Experimental Workflows


The following diagrams illustrate the key chemical reactions and analytical procedures associated with **2,6,8-trimethyl-4-nonanol**.

Caption: Synthesis of **2,6,8-trimethyl-4-nonanol** via catalytic hydrogenation.



[Click to download full resolution via product page](#)

Caption: Oxidation of **2,6,8-trimethyl-4-nonanol** to its corresponding ketone.

[Click to download full resolution via product page](#)

Caption: Workflow for the GC analysis of **2,6,8-trimethyl-4-nonanol**.

## Safety, Handling, and Toxicology

**2,6,8-Trimethyl-4-nonanol** is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[\[1\]](#)[\[16\]](#) It is recommended to handle it in a well-ventilated place.

[\[1\]](#)

## Safety and Handling

| Precautionary Statement | Code      | Description                                                                | Reference                                |
|-------------------------|-----------|----------------------------------------------------------------------------|------------------------------------------|
| Prevention              | P210      | Keep away from heat/sparks/open flames/hot surfaces.<br>— No smoking.      | <a href="#">[1]</a> <a href="#">[16]</a> |
| P280                    |           | Wear protective gloves/protective clothing/eye protection/face protection. | <a href="#">[1]</a>                      |
| Storage                 | P403+P235 | Store in a well-ventilated place. Keep cool.                               | <a href="#">[1]</a> <a href="#">[16]</a> |
| Disposal                | P501      | Dispose of contents/container to an approved waste disposal plant.         | <a href="#">[1]</a>                      |

Personal protective equipment, including safety goggles, chemical-impermeable gloves, and appropriate clothing, should be worn to avoid contact with skin and eyes.[\[1\]](#)[\[14\]](#)

## Toxicological and Ecotoxicological Data

The compound is irritating to the eyes, respiratory system, and skin.[\[5\]](#) It is also considered toxic to aquatic life with long-lasting effects.[\[8\]](#)

| Endpoint         | Species                                    | Route  | Value              | Reference |
|------------------|--------------------------------------------|--------|--------------------|-----------|
| LD <sub>50</sub> | Rat (male)                                 | Oral   | 13,700 mg/kg bw    | [17]      |
| LD <sub>50</sub> | Rabbit (male)                              | Dermal | 11.2 mL/kg bw      | [14][17]  |
| LC <sub>50</sub> | Rainbow Trout<br>(Oncorhynchus mykiss)     | -      | > 2.17 mg/L (96 h) | [17]      |
| EC <sub>50</sub> | Water Flea<br>(Daphnia magna)              | -      | 4.44 mg/L (48 h)   | [17]      |
| EC <sub>50</sub> | Algae<br>(Pseudokirchneriella subcapitata) | -      | 4.63 mg/L (72 h)   | [17]      |

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 2,6,8-Trimethyl-4-nonal | 123-17-1 | Benchchem [benchchem.com]
- 4. 4-Nonanol, 2,6,8-trimethyl- (CAS 123-17-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chembk.com [chembk.com]
- 6. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]
- 7. 2,6,8-Trimethyl-4-nonal, erythro + threo, 90+%, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 8. 2,6,8-Trimethyl-4-nonal | C12H26O | CID 61056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]
- 10. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]
- 11. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]
- 12. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]
- 13. 2,6,8-Trimethyl-4-nonanol | 123-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. PubChemLite - 2,6,8-trimethyl-4-nonanol (C12H26O) [pubchemlite.lcsb.uni.lu]
- 16. 2,6,8-Trimethyl-4-nonanol | 123-17-1 | TCI AMERICA [tcichemicals.com]
- 17. echemi.com [echemi.com]
- To cite this document: BenchChem. [2,6,8-Trimethyl-4-nonanol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085493#2-6-8-trimethyl-4-nonanol-physical-and-chemical-properties\]](https://www.benchchem.com/product/b085493#2-6-8-trimethyl-4-nonanol-physical-and-chemical-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)